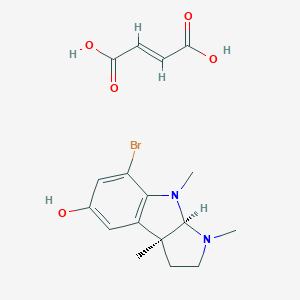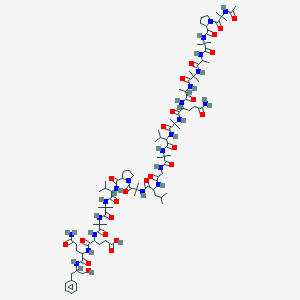
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol
Overview
Description
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol is a 20-residue, Aib-rich channel-forming peptide that belongs to the family of peptaibols . It is produced by the fungus Trichoderma viride and is known for its ability to form ion channels in biological membranes . This compound is widely studied for its antimicrobial properties and its role in facilitating the passive diffusion of ions across cell membranes .
Mechanism of Action
Target of Action
Alamethicin, a channel-forming peptide antibiotic, is produced by the fungus Trichoderma viride . It belongs to the class of antimicrobial peptides (AMPs) that interact with cell membranes . The primary targets of Alamethicin are the cell membranes of various organisms, including bacteria, viruses, fungi, parasites, and even cancer cells .
Mode of Action
Alamethicin interacts with cell membranes through a mechanism known as the barrel-stave mode . In this mode, conducting pores in the membrane are formed by parallel bundles of three to twelve helical Alamethicin monomers surrounding a central, water-filled pore . This pore formation disrupts the normal function of the cell membrane, leading to cell death .
Biochemical Pathways
Alamethicin is part of the peptaibol peptides, which contain the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid) . This residue strongly induces the formation of alpha-helical structure . Alamethicin biosynthesis is hypothesized to be catalyzed by Alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .
Pharmacokinetics
Alamethicin is used to activate UGTs in human liver microsomes . An Alamethicin-microsomal activated system in which both CYPs and UGTs are active can be used for studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .
Result of Action
The result of Alamethicin’s action is the disruption of the cell membrane, leading to cell death . In plants, Alamethicin has been shown to be a potent elicitor of the biosynthesis of volatile compounds . It also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .
Action Environment
The action of Alamethicin can be influenced by environmental factors. For instance, the localized pH change in proximity to the bilayer modulates the membrane potential and thus induces a decrease in both the tilt and the bend angles of the two helices in Alamethicin . This indicates a potential mode for the plant to avoid negative effects of Alamethicin on plant growth and localizes the point of potential damage and response .
Biochemical Analysis
Biochemical Properties
Alamethicin is known to function as an antibiotic . The peptides self-associate in biological membranes, form an ion channel, and then induce cell death by leaking intracellular contents through a transmembrane pore of an ion channel . It has been shown that at a small concentration which is below the threshold value, Alamethicin participates in the formation of nanoscale lipid-mediated clusters of guest lipid-like molecules in the membrane .
Cellular Effects
In control (non-cellulase treated) seedlings, Alamethicin-dependent PrI fluorescence was seen in the nuclei and cytoplasm, but not the cell wall, in the root apical meristem and extension zone . Cell staining decreased with increasing vacuole size further up in the extension zone .
Molecular Mechanism
Alamethicin is a voltage-gated, ion channel-forming peptide . Above a threshold concentration, Alamethicin forms pores across the membrane, providing a mechanism of its antimicrobial action . In the transmembrane state, it is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties .
Temporal Effects in Laboratory Settings
The conformation and its thermal stability of Alamethicin-A6 and -U6 in ethanol were investigated using proton nuclear magnetic resonance (NMR) spectroscopy . The helices are maintained up to 66 °C at least .
Metabolic Pathways
Alamethicin, a pore-forming peptide, was used to activate UGTs in human liver microsomes . An Alamethicin-microsomal activated system in which both CYPs and UGTs were active can be used for studies of metabolic stability and in vitro metabolite profiling .
Transport and Distribution
Alamethicin is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties . This suggests that Alamethicin is transported and distributed within cells and tissues through these pores.
Preparation Methods
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions typically involve the use of protected amino acids, coupling reagents, and a solid support resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods may involve fermentation processes using Trichoderma viride cultures, followed by extraction and purification of the peptide .
Chemical Reactions Analysis
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alamethicin can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying ion channel formation and membrane interactions . In biology, it is employed to investigate the mechanisms of antimicrobial peptides and their effects on cell membranes . In medicine, alamethicin is studied for its potential use as an antibiotic and its ability to enhance drug delivery across cell membranes . In industry, it is used in the development of biosensors and other biotechnological applications .
Comparison with Similar Compounds
Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol is unique among similar compounds due to its high content of the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid) . Similar compounds include other peptaibols such as trichotoxin and zervamicin, which also form ion channels in membranes but differ in their amino acid composition and specific biological activities . This compound’s ability to form stable ion channels and its antimicrobial properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSQOCGTJHDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N22O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27061-78-5 | |
| Record name | Alamethicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)


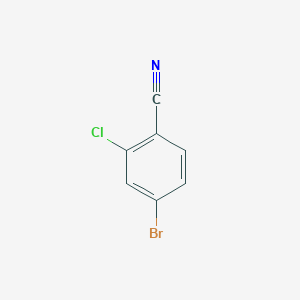
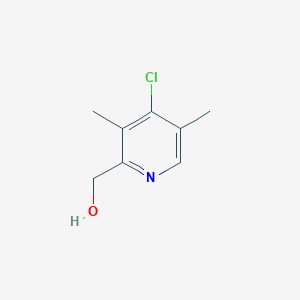
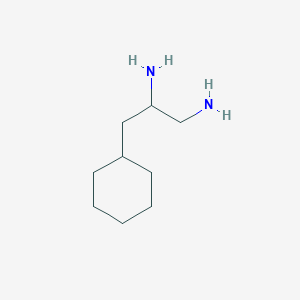
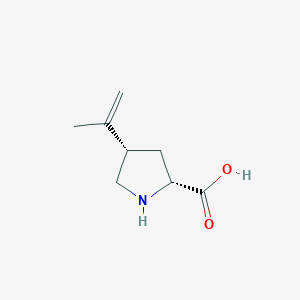
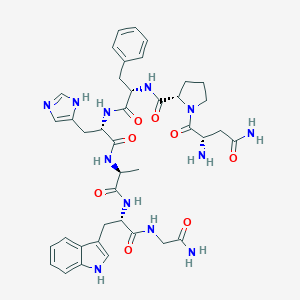
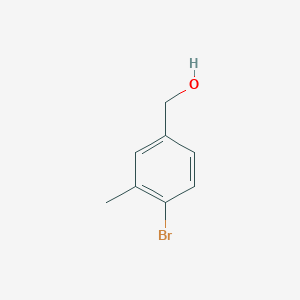
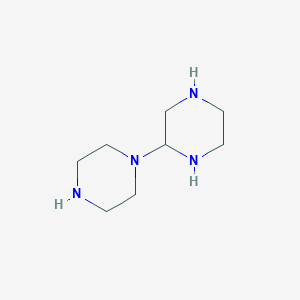

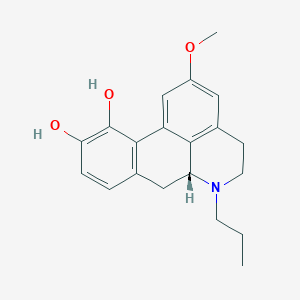
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
